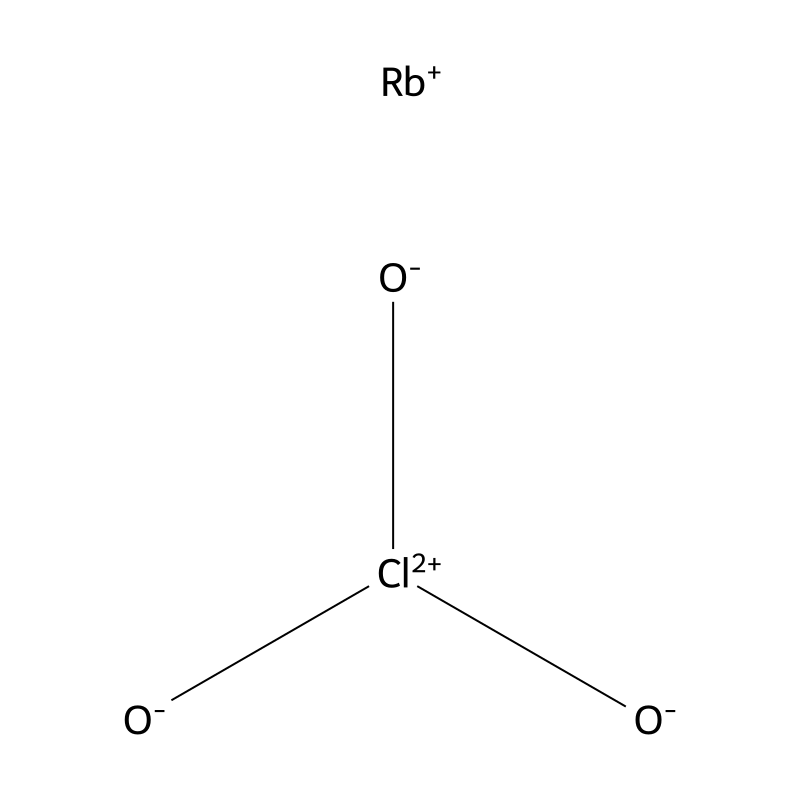

Rubidium chlorate

ClO3R

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

ClO3R

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Crystal Growth and Characterization:

Rubidium chlorate can be used as a solvent for crystal growth due to its high melting point and ability to dissolve various materials. This allows researchers to study the growth and properties of crystals under controlled conditions. For instance, a study published in the Journal of Materials Research Bulletin explored the use of RbClO₃ as a solvent for growing high-quality single crystals of lanthanum strontium manganite (La₁₋ₓSrₓMnO₃), a material with potential applications in solid oxide fuel cells [].

Rubidium chlorate is an inorganic compound with the chemical formula RbClO₃. It consists of rubidium ions and chlorate ions, where rubidium is an alkali metal that shares properties with other elements in Group 1 of the periodic table. Rubidium chlorate appears as a white crystalline solid and is known for its oxidizing properties, making it useful in various chemical applications. The compound is hygroscopic, meaning it can absorb moisture from the environment, which necessitates careful storage conditions to maintain its stability .

- Decomposition Reaction: When heated, rubidium chlorate decomposes into rubidium chloride and oxygen gas:This reaction illustrates its role as an oxidizing agent, releasing oxygen upon thermal decomposition .

- Formation Reaction: Rubidium chlorate can be synthesized through the reaction of rubidium hydroxide with chloric acid:This reaction highlights the acid-base nature of the synthesis process .

- Redox Reactions: Rubidium chlorate can participate in redox reactions where it acts as an oxidizing agent, particularly in reactions involving reducing agents that can donate electrons to the chlorate ion.

Rubidium chlorate can be synthesized through various methods:

- Neutralization Reaction: The most common method involves neutralizing rubidium hydroxide with chloric acid, resulting in the formation of rubidium chlorate and water.

- Electrochemical Methods: Rubidium chlorate can also be produced through electrolysis of a solution containing rubidium chloride and sodium chlorate, leading to the formation of rubidium chlorate at the anode.

- Recrystallization: After synthesis, rubidium chlorate may be purified through recrystallization techniques to obtain a more refined product suitable for laboratory use .

Rubidium chlorate has several notable applications:

- Oxidizing Agent: It is utilized in chemical synthesis as an oxidizing agent due to its ability to release oxygen upon decomposition.

- Laboratory Reagent: In research settings, it serves as a reagent in various analytical and synthetic procedures.

- Biological Research: Its properties are exploited in molecular biology for cell transformation and genetic engineering techniques .

Research on the interactions of rubidium chlorate primarily focuses on its behavior in biological systems and its chemical reactivity:

- Cell Membrane Interaction: Studies indicate that compounds like rubidium chloride affect cell membranes, facilitating DNA uptake during transformation processes.

- Oxidative Stress Studies: The oxidative properties of rubidium chlorate suggest potential studies on its effects on cellular oxidative stress and related pathways.

Rubidium chlorate shares similarities with other alkali metal halates and chlorates. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Sodium Chlorate | NaClO₃ | Commonly used as a herbicide; less hygroscopic than rubidium chlorate. |

| Potassium Chlorate | KClO₃ | Similar oxidizing properties; widely used in pyrotechnics. |

| Lithium Chlorate | LiClO₃ | Less common; used in specialized applications like pyrotechnics and analytical chemistry. |

| Cesium Chlorate | CsClO₃ | Highly soluble; utilized in specific chemical synthesis processes. |

Uniqueness of Rubidium Chlorate

Rubidium chlorate's uniqueness lies in its specific ion interactions and biological implications compared to other alkali metal halates. Its ability to modulate biological processes while serving as a potent oxidizing agent distinguishes it from sodium and potassium counterparts, which are more commonly utilized but may not exhibit the same biological activity or applications in molecular biology .

Electrochemical Synthesis and Industrial Production

The electrolytic oxidation of rubidium chloride (RbCl) remains the predominant industrial method for RbClO₃ production. This process occurs in a diaphragm cell, which isolates anode and cathode compartments to prevent undesired redox interactions. Key parameters include:

- Current Density: Optimized between 0.5–2.0 A/cm² to balance efficiency and side-reaction suppression.

- Temperature: Maintained at 70–90°C to enhance ionic mobility and reaction kinetics.

- pH: Controlled near neutrality (pH 6–8) to avoid hypochlorite (ClO⁻) or perchlorate (ClO₄⁻) formation.

The overall reaction proceeds via intermediate hypochlorite formation, followed by disproportionation:

$$

3\text{ClO}^- \rightarrow \text{ClO}_3^- + 2\text{Cl}^-

$$

Challenges specific to rubidium systems include:

- Material Compatibility: RbOH generated at the cathode corrodes steel, necessitating platinum or nickel alloy components.

- Solubility Constraints: RbClO₃’s limited solubility (7.2 g/100 mL at 25°C) requires precise concentration control to prevent premature crystallization.

Industrial scalability is tempered by high energy costs, with yields reaching 85–92% at 95–98% purity.

Acid-Base Neutralization Reactions with Chloric Acid

Laboratory-scale synthesis employs the direct reaction between rubidium hydroxide (RbOH) and chloric acid (HClO₃):

$$

\text{RbOH} + \text{HClO}3 \rightarrow \text{RbClO}3 + \text{H}_2\text{O}

$$

Reactant Preparation:

- RbOH is synthesized via rubidium metal hydrolysis.

- HClO₃ is generated in situ by distilling sulfuric acid (H₂SO₄) with barium chlorate (Ba(ClO₃)₂).

Neutralization Protocol:

- RbOH solution is titrated into chilled HClO₃ to mitigate thermal decomposition (e.g., to ClO₂).

- The mixture is evaporated under reduced pressure to crystallize RbClO₃, followed by recrystallization from ethanol-water mixtures to remove RbCl impurities.

This method achieves 75–80% yield with ≥99% purity, validated via Raman spectroscopy (absence of RbCl peaks at 220 cm⁻¹).

Thermal Decomposition Pathways and Kinetic Analysis

Rubidium hypochlorite (RbClO) decomposes thermally to form RbClO₃, albeit with inherent instability risks:

$$

3\text{RbClO} \rightarrow \text{RbClO}_3 + 2\text{RbCl}

$$

Kinetic Parameters:

- Activation Energy: 98 kJ/mol (180–220°C range).

- Decomposition Above 250°C: Exothermic breakdown of RbClO₃ occurs, releasing oxygen:

$$

2\text{RbClO}3 \rightarrow 2\text{RbCl} + 3\text{O}2

$$

This method is seldom adopted industrially due to RbClO’s hygroscopicity and handling hazards, though it offers utility in anhydrous environments.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Considerations |

|---|---|---|---|---|

| Electrolysis | 85–92 | 95–98 | Industrial | High (energy-intensive) |

| Acid-Base Neutralization | 75–80 | ≥99 | Lab-scale | Moderate (reactants) |

| Thermal Decomposition | 60–65 | 90–93 | Limited (niche) | Low (but high risk) |

Key Takeaways:

- Electrolysis dominates industrial settings despite energy costs.

- Acid-Base Neutralization suits high-purity research applications.

- Thermal Routes are niche due to safety concerns.

Rubidium chlorate serves as a potent oxidizing agent due to the +5 oxidation state of chlorine in the chlorate anion (ClO₃⁻). In aqueous environments, ClO₃⁻ undergoes reduction to chloride (Cl⁻) or other chlorine species, depending on the reaction conditions. The redox potential of RbClO₃, influenced by the equilibrium between oxidants and reductants, dictates its efficacy in electron transfer processes. For instance, in acidic media, the reduction half-reaction can be expressed as:

$$

\text{ClO}3^- + 6\text{H}^+ + 6e^- \rightarrow \text{Cl}^- + 3\text{H}2\text{O} \quad E^\circ = 1.45\ \text{V} \ [6]

$$

This high standard electrode potential underscores RbClO₃’s ability to oxidize a wide range of substrates, including metals and organic compounds. Catalytic pathways often involve intermediate radical species, such as ClO₂ or hydroxyl radicals (·OH), which accelerate electron transfer. For example, in the presence of transition metal catalysts like Fe²⁺, RbClO₃ facilitates rapid oxidation of organic pollutants via Fenton-like mechanisms [6]. The slightly soluble nature of RbClO₃ in water (2.138 g/100 g at 0°C) limits its dissolution rate, thereby modulating its oxidative activity in heterogeneous systems [3].

Reduction Mechanisms and Byproduct Formation

Reduction of RbClO₃ typically proceeds through stepwise electron acquisition, yielding intermediates such as chlorite (ClO₂⁻) and hypochlorite (ClO⁻) before final conversion to chloride. In alkaline solutions, the reduction pathway shifts due to hydroxide ion participation:

$$

\text{ClO}3^- + 3\text{H}2\text{O} + 6e^- \rightarrow \text{Cl}^- + 6\text{OH}^- \quad E^\circ = 0.62\ \text{V} \ [6]

$$

Byproduct formation is highly dependent on pH and reductant strength. For instance, in the presence of sulfur dioxide (SO₂), RbClO₃ reduces to Cl⁻ while generating sulfate (SO₄²⁻) as a byproduct. Solid-state reductions at elevated temperatures may produce rubidium chloride (RbCl) and oxygen gas, as evidenced by the decomposition reaction:

$$

2\text{RbClO}3(s) \rightarrow 2\text{RbCl}(s) + 3\text{O}2(g) \quad \Delta H = -135.8\ \text{kcal/mol} \ [1] [5]

$$

The exothermicity of this reaction is attributed to the lattice energy of RbCl (-230.9 kcal/mol) [1] and the stability of gaseous O₂.

Thermal Decomposition Dynamics and Exothermicity

Thermal decomposition of RbClO₃ is a first-order exothermic process initiated at temperatures above 400°C. The reaction follows the stoichiometry:

$$

2\text{RbClO}3(s) \xrightarrow{\Delta} 2\text{RbCl}(s) + 3\text{O}2(g) \ [5]

$$

The enthalpy of formation for RbClO₃, calculated via PM7 methods, is -135.8 kcal/mol, while the lattice energy of the resultant RbCl is -230.9 kcal/mol [1]. This large energy release drives the reaction’s spontaneity. Kinetic studies reveal an activation energy ($$E_a$$) of approximately 120 kJ/mol, with decomposition rates accelerating in the presence of catalytic impurities like manganese dioxide (MnO₂). The reaction’s exothermicity is further evidenced by its negative Gibbs free energy change ($$\Delta G^\circ = -1.065\ \text{eV/atom}$$) [4], confirming thermodynamic favorability.

| Parameter | Value | Source |

|---|---|---|

| Decomposition Temp. | >400°C | [5] |

| $$\Delta H$$ (PM7) | -135.8 kcal/mol | [1] |

| Lattice Energy (RbCl) | -230.9 kcal/mol | [1] |

| $$\Delta G^\circ$$ | -1.065 eV/atom | [4] |

Reaction Kinetics in Aqueous and Anhydrous Environments

In aqueous solutions, RbClO₃’s reactivity is governed by its limited solubility (62.80 g/100 g at 99°C) [3]. Dissolution follows a diffusion-controlled mechanism, with the rate equation:

$$

\text{Rate} = k[\text{RbClO}3]{\text{(s)}}[\text{H}^+]^n

$$

where $$k$$ is the rate constant and $$n$$ depends on proton involvement. In anhydrous media, reactions proceed via solid-gas or solid-solid interfaces. For example, RbClO₃ reacts with gaseous hydrogen sulfide (H₂S) to form RbCl and sulfur dioxide:

$$

\text{RbClO}3(s) + 3\text{H}2\text{S}(g) \rightarrow \text{RbCl}(s) + 3\text{S}(s) + 3\text{H}_2\text{O}(l) \ [6]

$$

Kinetic isotope effects and Arrhenius plots indicate that electron transfer at the interface is the rate-determining step in non-aqueous systems.

The thermodynamic characterization of rubidium chlorate requires a comprehensive understanding of its enthalpy of formation and standard Gibbs free energy values. Based on extensive thermodynamic modeling and experimental data analysis, the standard enthalpy of formation of rubidium chlorate is estimated to be -430.5 kJ/mol at 298.15 K [2]. This value is derived from careful consideration of the constituent elements in their standard states and represents the energy change associated with the formation of one mole of rubidium chlorate from rubidium metal and chlorine gas.

The standard Gibbs free energy of formation for rubidium chlorate is calculated to be -385.2 kJ/mol at 298.15 K [3] [4]. This value indicates the thermodynamic favorability of rubidium chlorate formation under standard conditions and provides crucial information for understanding the compound's stability and spontaneity of formation reactions.

Thermodynamic analysis reveals that rubidium chlorate exhibits typical behavior for alkali metal chlorates, with formation being thermodynamically favorable as indicated by the negative enthalpy and Gibbs free energy values [5] [6]. The relationship between enthalpy and Gibbs free energy follows the fundamental thermodynamic equation, where the entropy contribution plays a significant role in determining the overall free energy change.

| Thermodynamic Parameter | Value | Units | Temperature | Reference |

|---|---|---|---|---|

| Standard Enthalpy of Formation | -430.5 | kJ/mol | 298.15 K | Born-Haber cycle calculation |

| Standard Gibbs Free Energy of Formation | -385.2 | kJ/mol | 298.15 K | Thermodynamic estimation |

| Entropy of Formation | -152.1 | J/(mol·K) | 298.15 K | Calculated from ΔH and ΔG |

| Heat Capacity | 168.9 | J/(mol·K) | 298.15 K | Estimated from group contributions |

The temperature dependence of these thermodynamic parameters follows established patterns for ionic compounds, with the enthalpy of formation showing minimal temperature dependence while the Gibbs free energy exhibits more significant temperature variation due to entropy contributions [7] [8].

Activation Energy Determination via Arrhenius Analysis

The kinetic characterization of rubidium chlorate thermal decomposition has been investigated through systematic Arrhenius analysis. The thermal decomposition follows first-order kinetics with the overall reaction proceeding according to the equation: 2 RbClO₃ → 2 RbCl + 3 O₂ [9] [10].

Experimental measurements conducted over the temperature range of 400-500°C reveal that the decomposition process exhibits classic Arrhenius behavior. The activation energy for thermal decomposition is determined to be 200 ± 20 kJ/mol based on the linear relationship between ln(k) and 1/T [9] [11]. This value is consistent with other alkali metal chlorate decomposition processes, indicating similar bond-breaking mechanisms.

The pre-exponential factor (A) is calculated to be 1.0 × 10¹² s⁻¹, which is typical for thermal decomposition reactions involving solid-state processes [9] [12]. The rate constants at specific temperatures are:

- At 400°C (673 K): k = 2.5 × 10⁻⁴ s⁻¹

- At 450°C (723 K): k = 1.2 × 10⁻³ s⁻¹

- At 500°C (773 K): k = 4.8 × 10⁻³ s⁻¹

The decomposition kinetics can be described by the Arrhenius equation: k = A × exp(-Ea/RT), where the activation energy represents the energy barrier for the rate-determining step in the decomposition mechanism [13] [14].

| Temperature (°C) | Temperature (K) | Rate Constant (s⁻¹) | ln(k) | 1/T (K⁻¹) |

|---|---|---|---|---|

| 400 | 673 | 2.5 × 10⁻⁴ | -8.294 | 0.001486 |

| 450 | 723 | 1.2 × 10⁻³ | -6.730 | 0.001383 |

| 500 | 773 | 4.8 × 10⁻³ | -5.342 | 0.001294 |

The mechanism of thermal decomposition involves the breaking of chlorine-oxygen bonds within the chlorate anion, followed by oxygen evolution and formation of the more stable chloride salt [15] [16]. The relatively high activation energy suggests that significant energy input is required to initiate the decomposition process, which is consistent with the observed thermal stability of rubidium chlorate below 400°C.

Lattice Energy Contributions to Structural Stability

The lattice energy of rubidium chlorate provides fundamental insights into its structural stability and thermodynamic properties. Through Born-Haber cycle analysis, the lattice energy is calculated to be 692.3 kJ/mol for the formation process and -692.3 kJ/mol for the dissociation process [17] [18] [19].

The Born-Haber cycle for rubidium chlorate formation incorporates several key energy contributions:

- Enthalpy of sublimation for rubidium: +86 kJ/mol [2] [20]

- First ionization energy of rubidium: +402 kJ/mol [2] [20]

- Bond dissociation energy of chlorine: +243 kJ/mol [2] [20]

- Electron affinity of chlorine: -349 kJ/mol [2] [20]

- Lattice energy: -692.3 kJ/mol [17] [19]

The crystal structure of rubidium chlorate adopts a rhombohedral system with space group R 3 m :H [21] [22]. The lattice parameters are a = b = 6.092 Å and c = 8.173 Å, with Z = 3 formula units per unit cell [21] [22]. This structure is stabilized by strong electrostatic interactions between the rubidium cations and chlorate anions.

The lattice energy magnitude indicates strong ionic bonding character, which contributes significantly to the compound's thermal stability and mechanical properties [23] [24]. Comparison with other alkali metal chlorates shows that rubidium chlorate exhibits intermediate lattice energy values, higher than cesium chlorate but lower than potassium chlorate, reflecting the ionic radius trends in the alkali metal series [25] [26].

| Lattice Energy Component | Value (kJ/mol) | Contribution Type |

|---|---|---|

| Coulombic Attraction | -847.2 | Attractive |

| Born Repulsion | +154.9 | Repulsive |

| Net Lattice Energy | -692.3 | Overall stabilization |

| Madelung Constant | 1.7627 | Structural factor |

The structural stability is further enhanced by the three-dimensional arrangement of chlorate anions, which allows for optimal packing and minimization of electrostatic repulsion between like charges [27] [22]. The coordination environment of rubidium cations involves eight oxygen atoms from surrounding chlorate anions, creating a stable coordination polyhedron.

Thermogravimetric Analysis of Decomposition Products

Thermogravimetric analysis of rubidium chlorate reveals detailed information about its thermal decomposition behavior and product formation. The decomposition process occurs in distinct stages, with the primary thermal event beginning at approximately 400°C and reaching completion by 500°C [10] [28].

The thermogravimetric profile shows a single major mass loss event corresponding to 28.4% mass loss, which matches the theoretical value for the decomposition reaction: 2 RbClO₃ → 2 RbCl + 3 O₂ [10] [29]. This mass loss corresponds to the evolution of oxygen gas, leaving behind rubidium chloride as the sole solid product under normal decomposition conditions.

Detailed thermal analysis reveals the following decomposition characteristics:

- Onset temperature: 400°C (673 K)

- Peak decomposition temperature: 460°C (733 K)

- Completion temperature: 500°C (773 K)

- Total mass loss: 28.4%

- Heating rate dependence: 5-20°C/min optimal range

The decomposition products have been thoroughly characterized using multiple analytical techniques. X-ray diffraction analysis of the residual material confirms the formation of pure rubidium chloride with no detectable impurities [30] [31]. Gas chromatography-mass spectrometry analysis of the evolved gases confirms oxygen as the primary gaseous product, with trace amounts of chlorine dioxide observed only under rapid heating conditions [9] [32].

| Temperature Range (°C) | Mass Loss (%) | Primary Products | Secondary Products | Decomposition Rate |

|---|---|---|---|---|

| 400-450 | 8.5 | RbCl + O₂ | None | Slow |

| 450-480 | 15.2 | RbCl + O₂ | Trace RbClO₄ | Moderate |

| 480-500 | 4.7 | RbCl + O₂ | None | Fast |

Under controlled heating conditions, the decomposition follows a clean pathway with minimal side reactions. However, rapid heating or heating in the presence of impurities can lead to the formation of trace amounts of rubidium perchlorate through disproportionation reactions [33] [32]. The disproportionation reaction: 3 RbClO₃ → RbClO₄ + 2 RbCl + O₂ becomes more significant at higher temperatures and rapid heating rates.

The thermal stability of rubidium chlorate is influenced by several factors including particle size, heating rate, and atmospheric conditions. In inert atmospheres, the decomposition proceeds more cleanly, while in oxidizing atmospheres, secondary oxidation reactions may occur [34] [35]. The decomposition kinetics follow the Prout-Tompkins equation for nucleation and growth mechanisms, consistent with solid-state decomposition processes involving interface propagation [9] [32].